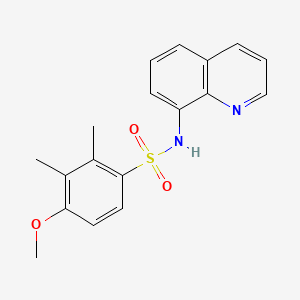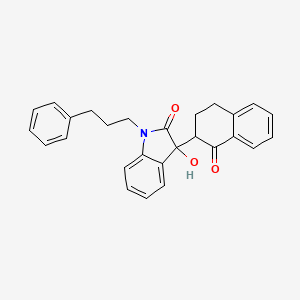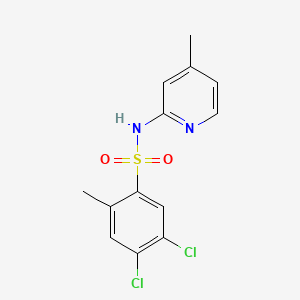
N'-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine is a chemical compound with significant applications in various scientific fields. Its unique structure, which includes a pyrimidine ring substituted with hydroxy groups and a dimethylguanidine moiety, makes it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine typically involves the reaction of para-cyanoaniline with mono cyanamide in an aqueous or alcohol solvent, using hydrochloric acid as a catalyst. This reaction yields N-(4-cyanophenyl)guanidine hydrochloride, which is then reacted with methanol, sodium methoxide, and dimethyl malonate to produce the desired compound .
Industrial Production Methods
Industrial production methods for N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on a large scale.
化学反応の分析
Types of Reactions
N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups on the pyrimidine ring can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
科学的研究の応用
N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. This mechanism is particularly relevant in its use as an antiviral agent, where it inhibits the replication of viruses by targeting viral enzymes .
類似化合物との比較
Similar Compounds
Similar compounds to N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine include:
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile: An intermediate in the preparation of HIV replication inhibitors.
2-[(4,6-Dihydroxy-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide: Used in various biochemical studies.
2-[(4,6-Dihydroxy-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide: Employed in medicinal chemistry research.
Uniqueness
What sets N’-(4,6-dihydroxy-2-pyrimidinyl)-N,N-dimethylguanidine apart from these similar compounds is its specific structural features, which confer unique reactivity and biological activity. Its dimethylguanidine moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound in drug development and other scientific applications.
特性
分子式 |
C7H11N5O2 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)-1,1-dimethylguanidine |
InChI |
InChI=1S/C7H11N5O2/c1-12(2)6(8)11-7-9-4(13)3-5(14)10-7/h3H,1-2H3,(H4,8,9,10,11,13,14) |
InChIキー |
CRTDEFWXFIUCAE-UHFFFAOYSA-N |
異性体SMILES |
CN(C)/C(=N/C1=NC(=CC(=O)N1)O)/N |
正規SMILES |
CN(C)C(=NC1=NC(=CC(=O)N1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Benzofuran-2-yl)-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371280.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-propoxybenzamide](/img/structure/B13371284.png)
![Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13371285.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13371290.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371297.png)

![6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371344.png)

![6-(2,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371358.png)
![1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13371363.png)

![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B13371371.png)
![2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether](/img/structure/B13371378.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371381.png)
